(1E,4E)-1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one
Description
(1E,4E)-1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one is a symmetric bis-chalcone derivative characterized by two 3,4,5-trimethoxyphenyl groups conjugated via a pentadien-3-one backbone. This compound belongs to a broader class of curcumin analogs, which are renowned for their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties .
Properties
IUPAC Name |
(1E,4E)-1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O7/c1-25-18-11-15(12-19(26-2)22(18)29-5)7-9-17(24)10-8-16-13-20(27-3)23(30-6)21(14-16)28-4/h7-14H,1-6H3/b9-7+,10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBQAUFXKZCNOT-FIFLTTCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
This compound is a heterocyclic compound, and such compounds often exhibit a broad range of biological activities.
Mode of Action
As a heterocyclic compound, it may interact with various biological targets, potentially leading to a variety of biochemical changes
Biochemical Pathways
Heterocyclic compounds like NSC671635 often interact with multiple biochemical pathways. .
Result of Action
As a heterocyclic compound, it may have a variety of effects on cells. .
Biological Activity
(1E,4E)-1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one is a synthetic compound belonging to the class of heterocyclic compounds. Its molecular formula is C23H26O7, with a molecular weight of approximately 414.45 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies.
Chemical Structure
The structure of this compound is characterized by a penta-1,4-dien-3-one backbone with two 3,4,5-trimethoxyphenyl groups attached. The IUPAC name reflects its complex structure and functional groups that may contribute to its biological activity.
As a heterocyclic compound, this compound may interact with various biological targets. Its mode of action likely involves modulation of biochemical pathways related to cell proliferation and apoptosis. Preliminary studies suggest that it could act as a microtubule-destabilizing agent and induce apoptosis in cancer cells.
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). At concentrations as low as 2.5 µM to 10 µM, the compound increased caspase-3 activity by 1.33 to 1.57 times compared to controls .
- Mechanistic Insights : The compound's ability to disrupt microtubule assembly suggests that it may interfere with mitotic processes in cancer cells. This mechanism is crucial for its potential use as a chemotherapeutic agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- In Vitro Assays : Studies indicate that this compound possesses antimicrobial properties against various bacterial strains. It was tested against common pathogens and demonstrated inhibitory effects comparable to established antibiotics .
Research Findings and Case Studies
Scientific Research Applications
Anticancer Activity
Research indicates that (1E,4E)-1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibits the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The dihydroxybenzene derivatives showed enhanced activity compared to their mono-substituted counterparts due to increased π–π stacking interactions with cellular targets .
Antioxidant Properties
The compound has been evaluated for its antioxidant activity. In vitro assays revealed that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This property is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage .
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization through reactions such as nucleophilic addition or electrophilic substitution. This versatility facilitates the development of complex organic molecules used in pharmaceuticals and agrochemicals .
Photovoltaic Materials
Recent studies have explored the use of this compound in organic photovoltaic devices. Its ability to absorb light in the visible spectrum makes it a candidate for light-harvesting applications. The incorporation of this compound into polymer matrices has shown improved charge transport properties and efficiency in converting solar energy into electrical energy .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibits cancer cell proliferation |
| Antioxidant | Reduces oxidative stress | |
| Organic Synthesis | Building block for complex molecules | Facilitates diverse chemical reactions |
| Material Science | Organic photovoltaic devices | Enhances light absorption and charge transport |
Case Study 1: Anticancer Activity
In a study involving breast cancer cell lines (MCF-7), this compound was found to induce apoptosis at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 2: Photovoltaic Efficiency
A recent investigation into organic solar cells incorporating this compound revealed an increase in power conversion efficiency from 5% to 7% when used as a donor material in bulk heterojunction configurations. The study highlighted its potential for scalable solar energy applications .
Comparison with Similar Compounds
Structural and Functional Analogues
Symmetric vs. Asymmetric Diarylpentadienones
- Symmetric Derivatives: (1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one (CB): Exhibits neuroprotective effects in PC12 cells by activating the NRF2 pathway, with EC₅₀ values comparable to curcumin . (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one: Lacks bioactive substituents but serves as a model for studying electronic effects in nonlinear optical applications . Target Compound: The 3,4,5-trimethoxy groups may enhance membrane permeability compared to hydroxylated analogs like CB, though this could reduce direct antioxidant efficacy .
- Asymmetric Derivatives: Dienone 58: Combines pyridine-2-yl and 1-isopropyl-1H-benzo[d]imidazole-2-yl groups, showing 219–636-fold greater antiproliferative potency than curcumin in prostate cancer cells. Asymmetry introduces heteroaromatic moieties critical for binding to cellular targets like tubulin . (1E,4E)-1-(2-hydroxyphenyl)-5-(2-(trifluoromethyl)phenyl)penta-1,4-dien-3-one: Displays mosquitocidal activity (LC₅₀ = 17.29 μM), where electron-withdrawing substituents enhance bioactivity .
Substituent Effects on Bioactivity
Key Findings :
Symmetry vs. Asymmetry: Asymmetric derivatives (e.g., dienone 58) generally exhibit superior antiproliferative activity due to optimized steric and electronic interactions with biological targets .
Substituent Electronics : Electron-donating groups (e.g., methoxy in the target compound) enhance solubility but may reduce direct radical scavenging compared to hydroxylated analogs .
Heteroaromatic Moieties : Imidazole or pyridine rings in asymmetric derivatives improve potency by facilitating π-π stacking or hydrogen bonding with enzymes like kinases or tubulin .
Spectroscopic and Optical Properties :
- UV-Vis and NMR: The trimethoxy groups induce a redshift in UV absorption compared to non-methoxylated analogs, as seen in derivatives like (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one .
- Nonlinear Optics: Methoxy-substituted derivatives exhibit enhanced second-harmonic generation (SHG) compared to nitro- or bromo-substituted analogs due to electron-donating effects .
Antioxidant Activity :
- QSAR models indicate that methoxy groups reduce radical scavenging efficacy compared to hydroxylated analogs. For example, M27a (4-hydroxy-3,5-dimethoxyphenyl derivative) has a free radical scavenging activity (log RA) of 4.949, while the target compound’s lack of hydroxyl groups may further diminish this .
Anticancer Potential :
- While asymmetric derivatives dominate in potency, symmetric trimethoxy derivatives may target pathways insensitive to steric effects, such as DNA intercalation or topoisomerase inhibition .
Antimicrobial and Insecticidal Activity :
- Fluorinated analogs (e.g., 2-fluorophenyl derivatives) show mosquitocidal LC₅₀ values of ~17–27 μM, suggesting that electron-withdrawing groups enhance toxicity in insects .
Q & A
Basic: What are the key steps in synthesizing (1E,4E)-1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via Claisen-Schmidt condensation between 3,4,5-trimethoxyacetophenone and a diketone precursor. Key optimization steps include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol or DMF) enhance reaction rates and yield by stabilizing intermediates .
- Temperature control : Reactions are often conducted under reflux (70–90°C) to ensure complete enolate formation while avoiding side reactions like over-oxidation .
- Catalysts : Base catalysts (e.g., NaOH or KOH) facilitate deprotonation of the ketone, but excess base may lead to hydrolysis of methoxy groups; stoichiometric ratios should be empirically validated .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A combination of NMR, IR, and mass spectrometry is critical:
- 1H/13C NMR : Assigns methoxy (-OCH3) protons (δ ~3.8–4.0 ppm) and conjugated enone system protons (δ ~6.5–7.5 ppm). The trans-configuration of double bonds is confirmed by coupling constants (J = 15–16 Hz) .
- IR spectroscopy : Detects carbonyl stretching (νC=O ~1670–1700 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (C23H24O7, exact mass 412.15 g/mol) and isotopic patterns .
Advanced: How does X-ray crystallography elucidate the molecular geometry and electronic interactions?
Methodological Answer:
Single-crystal X-ray diffraction reveals:
- Planarity of the enone system : The conjugated dienone backbone adopts a nearly planar conformation (torsion angles < 5°), facilitating π-π stacking interactions in solid-state packing .
- Methoxy group orientations : Trimethoxy substituents on phenyl rings exhibit specific dihedral angles (e.g., 10–20° relative to the aromatic plane), influencing steric and electronic effects .
- Intermolecular interactions : Weak hydrogen bonds (C-H···O) between methoxy oxygen and adjacent aromatic protons stabilize crystal lattices .
Experimental parameters : Data-to-parameter ratios > 10 and R factors < 0.08 ensure reliability .
Advanced: What computational methods predict the compound's physicochemical properties?
Methodological Answer:
Quantum chemical calculations (QSAR/QSPR) and molecular docking are employed:
- Density Functional Theory (DFT) : Optimizes ground-state geometry and predicts frontier molecular orbitals (HOMO-LUMO gaps ~3.5 eV), indicating redox activity .
- Molecular dynamics (MD) simulations : Assess solubility and aggregation behavior in aqueous solutions by modeling interactions with solvent molecules .
- ADMET prediction : Tools like SwissADME evaluate bioavailability, highlighting low intestinal absorption due to high molecular weight (>400 g/mol) and polarity from methoxy groups .
Advanced: How do substituents on the phenyl rings influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies compare derivatives with varying substituents:
- Electron-donating groups (e.g., -OCH3) : Enhance stability and π-stacking with biological targets (e.g., DNA topoisomerases) but reduce solubility .
- Electron-withdrawing groups (e.g., -Cl, -F) : Increase electrophilicity of the enone system, improving reactivity in Michael addition reactions with thiol-containing enzymes .
- Steric effects : Bulky substituents at the 3,4,5-positions hinder binding to planar hydrophobic pockets in proteins, as shown in docking studies with tubulin .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from experimental design variability . Mitigation strategies include:
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤ 0.1% v/v) .
- Dose-response validation : Perform IC50 determinations with ≥3 independent replicates to account for biological variability .
- Orthogonal validation : Confirm anti-proliferative activity via both MTT and apoptosis assays (e.g., Annexin V staining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
